An In-Depth Technical Guide to 2-Chloro-5-cyanophenylacetic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-5-cyanophenylacetic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of organic synthesis continually presents novel molecules with the potential to unlock new therapeutic avenues. Among these, halogenated and cyanated phenylacetic acid derivatives represent a class of compounds with significant utility as versatile building blocks in medicinal chemistry. This guide focuses on a specific, yet important, member of this class: 2-chloro-5-cyanophenylacetic acid. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in scientific principles and practical insights, to empower researchers in their quest for innovative drug discovery and development. We will delve into its chemical identity, explore logical synthetic pathways, and discuss its potential applications, all while maintaining a rigorous commitment to scientific integrity and validated methodologies.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
2-Chloro-5-cyanophenylacetic acid is a disubstituted phenylacetic acid derivative. The core structure consists of a benzene ring to which an acetic acid moiety, a chlorine atom, and a nitrile group are attached.
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IUPAC Name: 2-(2-chloro-5-cyanophenyl)acetic acid
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Molecular Formula: C₉H₆ClNO₂
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Molecular Weight: 195.60 g/mol
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CAS Number: While a specific CAS number for this exact molecule is not readily found in major databases, related structures are well-documented, suggesting it exists as a novel or less-common intermediate. For instance, the related compound 2-(2-chloro-4-cyanophenoxy)acetic acid has the CAS number 926270-12-4.
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SMILES String: N#Cc1ccc(cc1Cl)CC(O)=O
The strategic placement of the chloro and cyano groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon. The electron-withdrawing nature of both substituents activates the phenyl ring for certain transformations and modulates the acidity of the carboxylic acid proton.
Predicted Physicochemical Data
While experimental data for this specific molecule is scarce, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| pKa | ~4.0 | The presence of electron-withdrawing groups (Cl and CN) is expected to increase the acidity of the carboxylic acid compared to phenylacetic acid (pKa ≈ 4.3). |
| LogP | ~2.5 | The molecule possesses both hydrophobic (chlorophenyl ring) and hydrophilic (carboxylic acid, cyano) features, suggesting moderate lipophilicity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water. | The carboxylic acid group imparts some water solubility, but the substituted aromatic ring limits it. |
| Appearance | Likely a white to off-white crystalline solid. | Based on similar phenylacetic acid derivatives. |
Synthesis of 2-Chloro-5-cyanophenylacetic Acid: A Mechanistic Approach
The most logical and industrially scalable synthesis of 2-chloro-5-cyanophenylacetic acid proceeds via the hydrolysis of its corresponding nitrile precursor, 2-chloro-5-cyanobenzyl cyanide. This two-step approach offers a reliable pathway from commercially available starting materials.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as follows:
Caption: Synthetic pathway to 2-chloro-5-cyanophenylacetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-cyanobenzyl Cyanide
This intermediate is typically prepared from 2-chloro-5-cyanobenzyl chloride.
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Reaction: 2-chloro-5-cyanobenzyl chloride + NaCN → 2-chloro-5-cyanobenzyl cyanide + NaCl
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Rationale: This is a standard nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) is a potent nucleophile that displaces the chloride from the benzylic position. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide salt.
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Protocol:
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In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq.) in a suitable solvent such as DMSO or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Slowly add a solution of 2-chloro-5-cyanobenzyl chloride (1.0 eq.) in the same solvent to the cyanide solution at room temperature.
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Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the product.
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Filter the solid, wash with water to remove inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
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Step 2: Hydrolysis of 2-Chloro-5-cyanobenzyl Cyanide
The hydrolysis of the benzylic nitrile to the corresponding carboxylic acid is a critical step. Both acidic and basic conditions can be employed, with acidic hydrolysis often being preferred for its cleaner work-up.[1]
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Reaction (Acid Hydrolysis): 2-chloro-5-cyanobenzyl cyanide + 2H₂O + H⁺ → 2-chloro-5-cyanophenylacetic acid + NH₄⁺
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Rationale: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.[2]
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Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-cyanobenzyl cyanide (1.0 eq.).
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Add a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v) or concentrated hydrochloric acid.[1][3]
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Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the organic layer and confirmed by TLC analysis.
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After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and carefully pour it over crushed ice.
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The 2-chloro-5-cyanophenylacetic acid will precipitate as a solid.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.
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For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., water-ethanol mixture).
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Analytical Characterization: A Spectroscopic Profile
Due to the lack of publicly available experimental spectra for 2-chloro-5-cyanophenylacetic acid, this section provides a predicted spectroscopic profile based on established principles of NMR, IR, and mass spectrometry. These predictions serve as a benchmark for researchers synthesizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR (Predicted, 400 MHz, CDCl₃):
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δ ~10-12 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid group.[4] The broadness is due to hydrogen bonding and exchange.
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δ ~7.6-7.8 ppm (multiplet, 3H): These signals correspond to the aromatic protons. The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern.
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δ ~3.7 ppm (singlet, 2H): This signal represents the methylene protons (CH₂) of the acetic acid moiety.
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¹³C NMR (Predicted, 101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, typically showing a very broad absorption due to hydrogen bonding.[4]
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~2230-2210 cm⁻¹ (sharp, medium intensity): C≡N stretch of the nitrile group.[7]
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~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[4]
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~1600-1450 cm⁻¹: C=C stretches of the aromatic ring.
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~1100-1000 cm⁻¹: C-Cl stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 195 would be expected for the molecular ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z = 197 with approximately one-third the intensity of the M⁺ peak.
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Key Fragmentation: A prominent fragment would be the loss of the carboxyl group (-COOH, 45 Da), leading to a peak at m/z = 150. Further fragmentation of the benzyl moiety would also be observed.
Reactivity and Applications in Drug Development
2-Chloro-5-cyanophenylacetic acid is a valuable intermediate due to the presence of three reactive centers: the carboxylic acid, the nitrile, and the activated aromatic ring.
Chemical Reactivity
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation.
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Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid (as in its synthesis) or an amide, or it can be reduced to a primary amine. It also participates in cycloaddition reactions.
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Aromatic Ring: The chloro and cyano substituents influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
Role as a Pharmaceutical Intermediate
While specific drugs derived directly from 2-chloro-5-cyanophenylacetic acid are not widely reported, its structural motifs are present in various pharmacologically active molecules. Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antibiotics. The presence of the chloro and cyano groups offers opportunities for further chemical modifications, making this compound a valuable starting point for generating libraries of new chemical entities for drug screening. For example, derivatives of 2-chloro-5-cyanophenyl boronic acid and amides have been reported in chemical databases, indicating their use in creating more complex molecules.[8][9]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-chloro-5-cyanophenylacetic acid and its precursors.
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
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Hazards: Based on related compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[10] The synthesis involves the use of sodium cyanide, which is highly toxic and requires specialized handling procedures.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-5-cyanophenylacetic acid, while not a widely commercialized compound, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through well-established chemical transformations, and its trifunctional nature provides a versatile platform for the creation of diverse molecular architectures. The predictive spectroscopic data and detailed synthetic protocols provided in this guide are intended to facilitate its synthesis and characterization, thereby enabling its exploration as a key intermediate in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
-
PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid. Retrieved from [Link]
-
Chemsrc. (2025). 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-cyanophenylboronic acid. Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2 Chlorophenyl Acetic Acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). Retrieved from [Link]
-
American Elements. (n.d.). 2-Chloro-5-fluorophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
-
PubChem. (n.d.). 7-(2-chloro-5-cyanophenyl)-N-[(1S,3R)-3-hydroxycyclopentyl]-1-benzofuran-2-carboxamide. Retrieved from [Link]
- Ward, R. S. (1929). α-CHLOROPHENYLACETIC ACID. Organic Syntheses, 9, 30.
- Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.
-
ResearchGate. (n.d.). 13C NMR Spectra of Compounds 2a-f. Retrieved from [Link]
-
ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
-
Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). CID 161740072. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo in.... Retrieved from [Link]
-
Organic Chemistry-4. (n.d.). Hydrolysis of cyanides. Retrieved from [Link]
-
NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]
-
SCL Lifesciences. (n.d.). Pharmaceutical intermediates & Chemicals. Retrieved from [Link]
-
NIST. (n.d.). m-Chlorophenylacetic acid. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, chloro-. Retrieved from [Link]
-
SCL Lifesciences. (n.d.). Advanced pharmaceutical intermediates. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Chloro-5-cyanophenylboronic acid | C7H5BClNO2 | CID 2763279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-(2-chloro-5-cyanophenyl)-N-[(1S,3R)-3-hydroxycyclopentyl]-1-benzofuran-2-carboxamide | C21H17ClN2O3 | CID 168284425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
